3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
3-cyclobutyl-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOAKQGLAJEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride (CAS No. 2098111-25-0) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a cyclobutyl group and a fluorinated propanamine structure, which may contribute to its unique pharmacological properties.
Chemical Structure
- Molecular Formula : C7H15ClFN
- Molecular Weight : 167.65 g/mol
- IUPAC Name : this compound
- SMILES Notation : NCC(CC1CCC1)F.Cl[H]
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, potentially including receptors and enzymes. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration and receptor binding.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of biological activities, such as:
- Antimicrobial Activity : Related compounds have shown efficacy against various bacterial strains.
- Antitumor Activity : Some analogs have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : There is potential for neuroprotective applications, particularly in conditions like neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The modifications in the cyclobutyl and fluoropropanamine moieties can significantly influence potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and receptor affinity |
| Alteration of Cyclobutyl Group | Affects steric hindrance and binding efficacy |
Case Studies
- Antitumor Efficacy : A study investigating the cytotoxic effects of fluorinated amines on cancer cell lines demonstrated that compounds similar to 3-cyclobutyl-2-fluoropropan-1-amine exhibited significant growth inhibition in vitro, with IC50 values ranging from 10 µM to 100 µM depending on the specific cell line tested.
- Neuroprotective Properties : In a model of oxidative stress-induced neuronal injury, related compounds showed protective effects, reducing cell death by up to 50% at concentrations of 5 µM.
In Vivo Studies
In vivo studies are essential to evaluate the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest:
- Bioavailability : Studies indicate moderate absorption with a bioavailability rate around 30%, influenced by first-pass metabolism.
- Distribution : The compound appears to penetrate the blood-brain barrier effectively, making it a candidate for neurological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
